molecular formula C12H24N2 B1431300 ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine CAS No. 1379221-19-8

ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Cat. No.: B1431300
CAS No.: 1379221-19-8
M. Wt: 196.33 g/mol
InChI Key: KETNNVWOJGXDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a chemical compound with the molecular formula C12H24N2 It is known for its unique structure, which includes an ethyl group attached to an octahydro-1H-quinolizin-1-ylmethylamine moiety

Mechanism of Action

Biochemical Pathways

Future research may provide insights into the downstream effects of this compound .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The molecular and cellular effects of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can lead to changes in enzyme conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzymes can lead to conformational changes that either enhance or inhibit enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby impacting overall metabolic homeostasis. The compound’s interactions with key metabolic enzymes can lead to changes in the rates of specific biochemical reactions, affecting the production and utilization of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its affinity for different transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Once localized, this compound can interact with local biomolecules, influencing their activity and contributing to the regulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine typically involves the reaction of octahydro-1H-quinolizin-1-ylmethylamine with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide as the ethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize impurities and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variation in the alkyl group attached to the quinolizinyl moiety. The uniqueness of this compound lies in its specific balance of hydrophobicity and steric effects, which can influence its interactions with molecular targets and its overall behavior in chemical reactions .

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-13-10-11-6-5-9-14-8-4-3-7-12(11)14/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNNVWOJGXDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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